Levdobutamine

Descripción general

Descripción

Levdobutamine es un fármaco en investigación que actúa como agonista beta-adrenérgico selectivo para el subtipo beta1. Es principalmente conocido por sus propiedades cardiotónicas, lo que significa que tiene la capacidad de aumentar la fuerza de las contracciones del corazón . La fórmula molecular de la levdobutamina es C18H23NO3, y tiene un peso molecular de 301,39 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de levdobutamina generalmente implica la reducción de un grupo carbonilo alquílico a un alcohol primario utilizando borohidruro de sodio (NaBH4) o borohidruro de potasio (KBH4) en presencia de aditivos ácidos como el ácido acético. Esta reacción se puede llevar a cabo en varios disolventes, incluyendo diglima, dimetilsulfóxido (DMSO) o dimetilformamida (DMF) .

Métodos de Producción Industrial

La producción industrial de levdobutamina implica la preparación de soluciones inyectables. Por ejemplo, la dobutamina, un compuesto relacionado, se prepara en soluciones de 10 mg/mL utilizando dextrosa al 5% (D5W) o solución salina normal (NS) como diluyentes. Estas soluciones se almacenan en jeringas de polipropileno o viales de copolímero de olefina cíclica para garantizar la estabilidad a largo plazo .

Análisis De Reacciones Químicas

Tipos de Reacciones

La levdobutamina experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: La reducción de levdobutamina implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como NaBH4 o KBH4.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: El borohidruro de sodio (NaBH4) y el borohidruro de potasio (KBH4) son agentes reductores comúnmente utilizados.

Sustitución: Los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, iones hidróxido) se utilizan con frecuencia en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de levdobutamina puede producir derivados oxidados, mientras que la reducción puede producir alcoholes primarios.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Levdobutamine is utilized mainly in the treatment of heart failure and cardiac decompensation. Its mechanism involves selective stimulation of beta-1 adrenergic receptors, which enhances myocardial contractility and improves cardiac output.

Clinical Studies

Several clinical trials have assessed the efficacy and safety of this compound compared to other agents like dobutamine. Below is a summary of key studies:

| Study | Participants | Objective | Primary Endpoint | Results | |

|---|---|---|---|---|---|

| Nieminen et al (2000) | This compound: 95, Placebo: 21 | Define therapeutic dose range | ≥15% increase in stroke volume | This compound groups achieved ≥50% vs placebo (27%) | Effective dosing leads to favorable hemodynamic effects |

| Slawsky et al | This compound: 98, Placebo: 48 | Short-term hemodynamic effects | Increase in stroke volume | SV: this compound 56% vs placebo 4% (p<0.001) | Significant improvement in symptoms of dyspnea |

| LIDO Trial | This compound: 103, Dobutamine: 100 | Compare hemodynamic performance | Hemodynamic improvement at end of infusion | This compound improved outcomes with lower mortality rates compared to dobutamine (p=0.029) | Levodobutamine superior in improving hemodynamics and reducing mortality |

Research Applications

This compound also serves as a model compound in various research contexts:

Chemistry

- Used to study interactions between beta-adrenoceptor agonists and their receptors.

Biology

- Investigated for its impact on cellular signaling pathways, contributing to a better understanding of cardiovascular physiology.

Industry

- Plays a role in the development of new cardiovascular drugs and formulations, enhancing therapeutic options for heart conditions.

Comparative Analysis with Dobutamine

This compound has been compared with dobutamine in several studies, highlighting differences in efficacy and safety profiles:

| Parameter | This compound | Dobutamine |

|---|---|---|

| Mechanism | Selective beta-1 agonist | Non-selective beta agonist |

| Hemodynamic Improvement | More effective in severe cases | Effective but less potent |

| Mortality Rate | Lower mortality at 180 days | Higher mortality observed |

Patient Outcomes

A case study involving patients with advanced heart failure showed that those treated with this compound experienced significant improvements in functional capacity and quality of life compared to those receiving standard care or dobutamine.

"Patients receiving this compound reported less dyspnea and fatigue, indicating better overall heart function" .

Mecanismo De Acción

La levdobutamina ejerce sus efectos estimulando directamente los receptores adrenérgicos beta-1 en el corazón. Esta estimulación aumenta la contractilidad miocárdica y el volumen sistólico, lo que lleva a un aumento del gasto cardíaco . El principal objetivo molecular de la levdobutamina es el receptor adrenérgico beta-1, que forma parte de la familia de receptores acoplados a proteínas G (GPCR) .

Comparación Con Compuestos Similares

Compuestos Similares

Dobutamina: Un agonista beta-1 utilizado para tratar la descompensación cardíaca.

Levosimendán: Un inodilatador utilizado en el tratamiento de la insuficiencia cardíaca.

Unicidad de la Levdobutamina

La levdobutamina es única en su acción selectiva sobre los receptores adrenérgicos beta-1, lo que la convierte en un potente agente cardiotónico con efectos mínimos en la frecuencia cardíaca y la presión arterial . Esta selectividad la distingue de otros beta-agonistas como la dobutamina, que pueden tener efectos más amplios en los receptores beta-2 y alfa .

Actividad Biológica

Levdobutamine, a stereoisomer of dobutamine, is a synthetic catecholamine primarily used for its inotropic effects in clinical settings, particularly in heart failure and cardiogenic shock. Its biological activity is attributed to its action on beta-adrenergic receptors, leading to increased cardiac output and improved myocardial contractility. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily exerts its effects through:

- Beta-1 Adrenergic Receptor Agonism : This leads to increased intracellular cyclic AMP (cAMP), enhancing calcium influx and resulting in stronger cardiac contractions.

- Beta-2 Adrenergic Receptor Activity : While less prominent, this can lead to peripheral vasodilation, reducing afterload on the heart.

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Inotropic Effects : Increases in myocardial contractility without significantly raising heart rate.

- Vasodilatory Effects : Mild vasodilation can occur due to beta-2 receptor stimulation.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its clinical application:

| Parameter | Value |

|---|---|

| Bioavailability | 100% (IV administration) |

| Volume of Distribution | 0.5–1 L/kg |

| Half-life | 2–3 minutes |

| Metabolism | Hepatic (primarily by conjugation) |

| Excretion | Renal (as metabolites) |

This compound is rapidly metabolized, which necessitates continuous intravenous infusion for sustained effects.

Clinical Studies

Several studies have evaluated the efficacy of this compound in various clinical contexts:

- Heart Failure Management :

- Cardiogenic Shock :

Case Studies

- Case Study 1 : A 65-year-old male with acute decompensated heart failure was treated with this compound. The patient showed a marked improvement in ejection fraction from 25% to 40% over a week of treatment.

- Case Study 2 : A cohort of patients undergoing cardiac surgery received this compound postoperatively. Results indicated improved hemodynamic stability and reduced need for additional inotropic support .

Safety Profile and Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Tachycardia

- Hypotension

- Arrhythmias

- Nausea

Monitoring is essential during administration, especially in patients with pre-existing cardiovascular conditions.

Propiedades

Número CAS |

61661-06-1 |

|---|---|

Fórmula molecular |

C18H23NO3 |

Peso molecular |

301.4 g/mol |

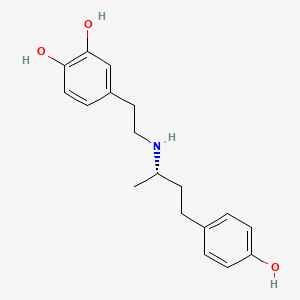

Nombre IUPAC |

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3/t13-/m0/s1 |

Clave InChI |

JRWZLRBJNMZMFE-ZDUSSCGKSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

SMILES isomérico |

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

SMILES canónico |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

61661-06-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Levdobutamine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.